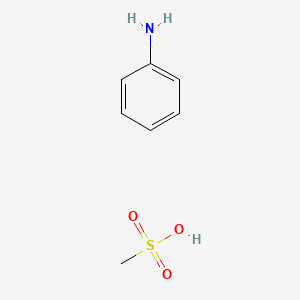
Diazaboriridin-3-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazaboriridin-3-yl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Méthodes De Préparation
The synthesis of Diazaboriridin-3-yl typically involves the use of boron reagents in combination with nitrogen-containing precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Diazaboriridin-3-yl undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: this compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diazaboriridin-3-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Diazaboriridin-3-yl exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein folding, and other biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Diazaboriridin-3-yl can be compared with other boron-containing heterocycles, such as boronic acids and boronate esters. While these compounds share some similarities in their reactivity and applications, this compound is unique due to its specific structure, which allows for distinct interactions with biological and chemical systems. Similar compounds include:
Boronic acids: Widely used in Suzuki–Miyaura coupling reactions.
Boronate esters: Known for their stability and use in organic synthesis.
Pyrazine derivatives: These compounds also contain nitrogen atoms and exhibit diverse biological activities.
Propriétés
| 85302-96-1 | |
Formule moléculaire |
BH2N2 |
Poids moléculaire |
40.84 g/mol |
InChI |
InChI=1S/BH2N2/c1-2-3-1/h2-3H |
Clé InChI |
BHOCANICGACAHA-UHFFFAOYSA-N |
SMILES canonique |
[B]1NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


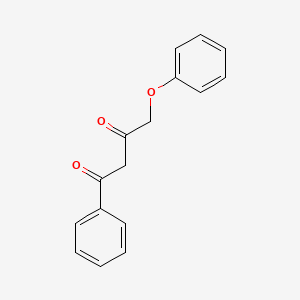

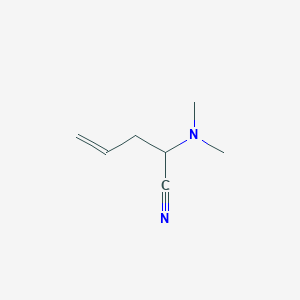
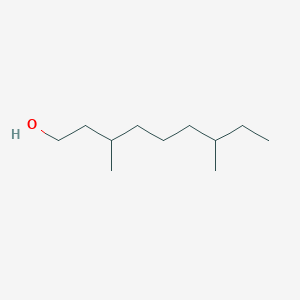
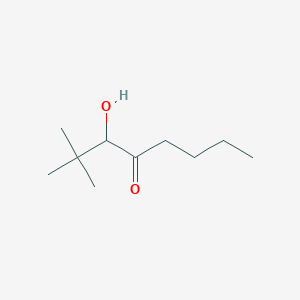
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
